molecular formula C14H12N2O B8334010 4-(3-Amino-phenoxymethyl)-benzonitrile

4-(3-Amino-phenoxymethyl)-benzonitrile

Cat. No.: B8334010
M. Wt: 224.26 g/mol
InChI Key: DOSLZCZLQSCQQY-UHFFFAOYSA-N
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Description

4-(3-Amino-phenoxymethyl)-benzonitrile (CAS 954581-95-4) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26, this compound features both an aminophenoxy methyl ether and a benzonitrile group within its structure . This structure makes it a valuable intermediate for the design and synthesis of more complex molecules. Scientific literature indicates that compounds with similar structural motifs, such as phenoxymethyl-substituted benzonitriles, are investigated as potential anti-cancer agents . For instance, research has explored 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives, which share a similar phenoxymethyl linker, for their promising activity against breast cancer cell lines like MCF-7 and MDA-MB-453 . The primary value of this compound lies in its use as a synthetic precursor for generating libraries of novel bioactive molecules for biological evaluation. As a standard practice, handling of this compound should adhere to good laboratory practices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-[(3-aminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-11-4-6-12(7-5-11)10-17-14-3-1-2-13(16)8-14/h1-8H,10,16H2

InChI Key

DOSLZCZLQSCQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and functional differences:

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
4-(3-Amino-phenoxymethyl)-benzonitrile Phenoxymethyl (3-amino) at C4 of benzonitrile Nitrile, primary amine, ether ~240.27 (estimated) Hypothetical: Potential H-bond donor/acceptor -
4-(2,6-Dimethylphenylthio)benzonitrile Thioether with 2,6-dimethylphenyl at C4 Nitrile, thioether 239.34 Sulfur analog; enhanced lipophilicity
(R)-3-((3-Amino-4-fluorophenyl)...oxalate Fluorophenyl, cyclopropylmethylamino Nitrile, fluorine, amine 357.35 (oxalate salt) Medicinal chemistry candidate; improved target selectivity
3-(Aminomethyl)benzonitrile Aminomethyl at C3 Nitrile, primary amine 132.16 High polarity; intermediate in drug synthesis
4-((Oxetan-3-ylamino)methyl)benzonitrile Oxetane ring with amino linkage at C4 Nitrile, secondary amine 188.23 Enhanced solubility; metabolic stability
4-(2-Hydroxyethyl)benzonitrile Hydroxyethyl at C4 Nitrile, hydroxyl 147.17 Polar; potential for esterification

Electronic and Steric Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group in all analogs acts as a strong electron-withdrawing group, polarizing the aromatic ring. Substituents like amino (electron-donating) and fluorine (electron-withdrawing) modulate electronic density. For example, the fluorophenyl group in ’s compound enhances electrophilic aromatic substitution resistance . Thioethers () introduce sulfur’s polarizability, affecting redox reactivity compared to ethers .
  • Oxetane rings () balance steric bulk with improved solubility due to their compact, polar structure .

Hydrogen Bonding and Solubility

  • Amino Groups: Primary amines (e.g., 3-(aminomethyl)benzonitrile ) and secondary amines (e.g., 4-((oxetan-3-ylamino)methyl)benzonitrile ) enhance aqueous solubility via H-bond donation.
  • Hydroxyl vs. Nitrile : 4-(2-Hydroxyethyl)benzonitrile () exhibits higher polarity than nitrile-only analogs, favoring hydrophilic interactions .
  • Halogen Interactions : Fluorine in ’s compound may participate in weak hydrogen bonds or dipole interactions, influencing pharmacokinetics .

Preparation Methods

Synthesis of 4-Hydroxybenzonitrile as a Key Intermediate

The preparation of 4-(3-amino-phenoxymethyl)-benzonitrile begins with the synthesis of 4-hydroxybenzonitrile, a critical precursor. A widely used method involves the dealkylation of 4-methoxybenzonitrile under alkaline conditions. As demonstrated in US3567758A, this reaction employs sodium cresylate (sodium 4-methylphenoxide) at elevated temperatures (200–280°C) to cleave the methoxy group, yielding 4-hydroxybenzonitrile with up to 76.5% efficiency .

Reaction Conditions:

  • Substrate: 4-Methoxybenzonitrile

  • Base: Sodium 4-methylphenoxide

  • Temperature: 200–280°C

  • Solvent: 4-Methoxytoluene (acts as both solvent and azeotropic agent)

  • Yield: 71–76.5%

This method avoids harsh acidic conditions, making it scalable for industrial applications. The product is purified via recrystallization from benzene or aqueous sodium hydroxide extraction .

Alkylation of 4-Hydroxybenzonitrile to Introduce the Phenoxymethyl Group

The phenoxymethyl side chain is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling . A robust approach, adapted from ACS Omega 2020, involves reacting 4-hydroxybenzonitrile with 3-nitrobenzyl bromide in dimethylformamide (DMF) using cesium carbonate (Cs2CO3) as a base .

Optimized Protocol:

  • Substrate: 4-Hydroxybenzonitrile

  • Electrophile: 3-Nitrobenzyl bromide

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 75°C, 3–5 hours under nitrogen

  • Yield: 68–74%

The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the benzyl bromide. The product, 4-(3-nitro-phenoxymethyl)-benzonitrile , is isolated via column chromatography (15–30% ethyl acetate in petroleum ether) .

Reduction of the Nitro Group to an Amino Functionality

The final step involves reducing the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol is the most efficient method, as evidenced by protocols in PMC5567828 .

Standard Reduction Conditions:

  • Substrate: 4-(3-Nitro-phenoxymethyl)-benzonitrile

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Hydrogen Source: H2 gas (1 atm)

  • Solvent: Ethanol or methanol

  • Temperature: 25–40°C, 6–12 hours

  • Yield: 85–92%

Alternative methods include transfer hydrogenation with ammonium formate or chemical reduction using SnCl2/HCl, though these are less selective for aromatic nitro groups .

Characterization and Analytical Data

Key spectroscopic data for intermediates and the final product align with literature reports:

4-Hydroxybenzonitrile :

  • 1H NMR (CDCl3): δ 10.34 (s, 1H, OH), 7.89 (d, J = 8.6 Hz, 2H), 6.77 (d, J = 8.6 Hz, 2H).

  • ESI-MS: m/z 119.05 [M+H]+.

4-(3-Nitro-phenoxymethyl)-benzonitrile :

  • 1H NMR (CDCl3): δ 8.34 (s, 1H), 8.08 (d, J = 7.1 Hz, 2H), 7.75 (d, J = 7.7 Hz, 1H), 5.19 (s, 2H, CH2).

  • ESI-MS: m/z 281.12 [M+H]+.

This compound :

  • 1H NMR (CDCl3): δ 7.45 (dd, J = 8.1, 6.7 Hz, 2H), 6.73–6.77 (m, 2H), 5.19 (s, 2H, CH2), 3.85 (s, 2H, NH2).

  • ESI-MS: m/z 251.11 [M+H]+.

Mechanistic Insights and Side Reactions

The alkylation step is sensitive to steric hindrance and electronic effects. Electron-withdrawing groups on the benzyl bromide (e.g., nitro) enhance electrophilicity, favoring SNAr . Competing side reactions include:

  • Over-alkylation: Addressed by using a 1:1 molar ratio of 4-hydroxybenzonitrile to benzyl bromide.

  • Oxidation of the nitrile: Mitigated by inert atmospheric conditions .

During hydrogenation, excessive Pd/C loading or prolonged reaction times may lead to dehydration of the benzonitrile , forming undesired byproducts .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Dealkylation High yield (71–76.5%), scalableRequires high temperatures (>200°C)
Alkylation Mild conditions, good functional group toleranceSensitive to moisture, requires anhydrous DMF
Catalytic Hydrogenation Selective, high yield (85–92%)Requires specialized equipment (H2 gas)

Industrial and Environmental Considerations

Large-scale synthesis necessitates solvent recovery (e.g., DMF, ethanol) to minimize waste. The use of Cs2CO3, while effective, generates carbonate byproducts, requiring neutralization with aqueous HCl . Catalytic hydrogenation is preferred over stoichiometric reductions (e.g., SnCl2) due to lower metal waste .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(3-Amino-phenoxymethyl)-benzonitrile?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. A representative route involves:

Ether linkage formation : Reacting 3-aminophenol with a halogenated benzonitrile derivative (e.g., 4-(bromomethyl)benzonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxymethyl bridge .

Protection/deprotection strategies : Amino groups may require protection (e.g., Boc) during reactive steps to prevent side reactions .

Purification : Column chromatography or recrystallization is used to isolate the final product. Yield optimization often requires temperature control (60–80°C) and inert atmospheres .

Basic: What spectroscopic and computational techniques are used to characterize this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 6.8–7.5 ppm; methylene protons (CH₂) in the phenoxymethyl bridge resonate at δ 4.5–5.0 ppm.
    • ¹³C NMR : Nitrile carbon at ~115 ppm; quaternary carbons in the aromatic ring at ~125–140 ppm .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 239.1.
  • DFT Studies : Validate vibrational modes and electron density distributions via B3LYP/6-311++G(d,p) basis sets, comparing calculated vs. experimental spectra .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Purity concerns : Use UPLC-MS/MS to quantify impurities (e.g., genotoxic derivatives) at thresholds <0.1% .
  • Solubility effects : Pre-saturate buffers with DMSO (≤0.1% v/v) to avoid precipitation.
  • Data validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Advanced: What computational approaches predict the reactivity of this compound in drug design?

Answer:

  • DFT Calculations :
    • HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites (e.g., nitrile group as a H-bond acceptor).
    • Molecular Electrostatic Potential (MEP) : Highlights regions prone to interactions with biological targets (e.g., amino group for H-bond donation) .
  • Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., kinase active sites) using AMBER or GROMACS .
  • ADMET Prediction : Tools like SwissADME assess logP (~2.1) and blood-brain barrier permeability for CNS applications .

Advanced: How can structural modifications enhance the compound’s biological activity?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F at the para position) increase metabolic stability .
    • Bulkier side chains (e.g., cyclopropylmethyl) improve target selectivity by steric hindrance .
  • Salt Formation : Oxalate salts enhance aqueous solubility (e.g., from 0.5 mg/mL to 2.1 mg/mL) for in vivo studies .
  • SAR Studies : Systematic variation of the phenoxymethyl bridge length (e.g., ethyl vs. methyl) optimizes binding to kinases .

Advanced: What analytical methods quantify genotoxic impurities in synthesized batches?

Answer:

  • UPLC-MS/MS :
    • Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase : 0.1% formic acid in water/acetonitrile gradient.
    • LOD/LOQ : 0.05 ppm and 0.15 ppm, respectively, for impurities like 4-(4-bromo-3-formylphenoxy)-benzonitrile .
  • HPLC-UV : Complementary validation with diode array detection (λ = 254 nm) .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:

  • Kinase Inhibition :
    • Binding mode : The nitrile group coordinates with Mg²⁺ in ATP-binding pockets (e.g., EGFR kinase), confirmed by X-ray crystallography .
    • Allosteric effects : Phenoxymethyl substituents induce conformational changes in target proteins, reducing off-target activity .
  • Enzyme Assays : Measure IC₅₀ using fluorescence polarization (e.g., for phosphotransferase activity) .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Storage conditions :
    • Temperature : -20°C under argon to prevent oxidation.
    • Light protection : Amber vials reduce photodegradation of the nitrile group .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations .

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